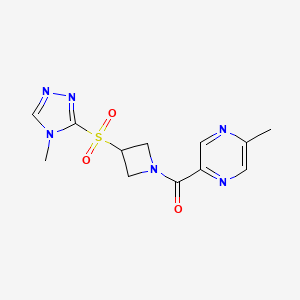

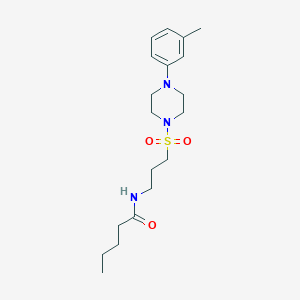

![molecular formula C22H17NO2 B2563530 6-(3,4-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 333343-42-3](/img/structure/B2563530.png)

6-(3,4-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(3,4-Dimethylphenyl)benzodbenzazepine-5,7-dione is a chemical compound with the molecular formula C22H17NO2 . It has an average mass of 327.376 Da and a monoisotopic mass of 327.125916 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate resulted in the formation of 5,5-dimethyl-6,7-dihydro-5Hbenzo[c]-1,2,4-triazolo[3,4-a]azepine . Further reaction with acetic acid afforded 3,5,5-trimethyl-9,10-dimethoxy-6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine .Molecular Structure Analysis

The molecular structure of 6-(3,4-Dimethylphenyl)benzodbenzazepine-5,7-dione is characterized by a benzazepine core, which is a seven-membered ring containing one nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving 6-(3,4-Dimethylphenyl)benzodbenzazepine-5,7-dione are not available, related compounds have been studied. For example, nitrosation of 1-hydrazino-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine led to the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines .Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

- A study synthesized amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines through microwave-assisted acid catalysis. These compounds, including derivatives with 2,2-dimethyl-4-aryl-1,5-benzodiazepines, were evaluated for antioxidant activity and lipid peroxidation inhibition. Compound 6f, in particular, showed significant potency as an inhibitor of lipid peroxidation and was also evaluated for its anti-inflammatory properties in vivo (Neochoritis et al., 2010).

Photodimerization Studies

- The photodimerization of 2H-2-benzazepine-1,3-diones has been reported, with major products being assigned as head-to-tail and head-to-head photodimers based on NMR spectra analysis. This study provides insights into the photochemical behaviors of benzazepine diones (Puar & Vogt, 1978).

Potential Antineoplastic Agents

- Research into thieno[2,3-b]azepin-4-ones, prepared by a Dieckmann ring closure reaction due to the antitumor activity of similar compounds, highlights the ongoing exploration of benzazepine diones in the development of potential antineoplastic agents. Although no significant antineoplastic activity was found in preliminary data, this work contributes to the understanding of structural activity relationships (Koebel et al., 1975).

Antiproliferative Activity

- The synthesis of 1-aryl-4,6-dihydropyrazolo[4,3-d][1]benzazepin-5(1H)-ones and their testing on a panel of human cancer cell lines revealed antiproliferative activity and selectivity for human leukemia and breast cancer cell lines. These findings demonstrate the potential therapeutic applications of benzazepine dione derivatives in cancer treatment (Kohfeld et al., 2007).

Asymmetric Synthesis and Chemical Reactions

- Studies on asymmetric synthesis based on 3,4-dimethyl-2-phenylperhydro-1,4-oxazepine-5,7-diones underline the importance of benzazepine dione derivatives in the preparation of highly optically active compounds, showcasing the versatility of these compounds in synthetic organic chemistry (Mukaiyama et al., 1978).

Safety and Hazards

Specific safety and hazard information for 6-(3,4-Dimethylphenyl)benzodbenzazepine-5,7-dione is not available in the literature. It is recommended to handle all chemical compounds with appropriate safety measures.

Orientations Futures

The future directions for the study of this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in benzazepine derivatives in medicinal chemistry , there could be potential for the development of new drugs or therapeutic agents.

Propriétés

IUPAC Name |

6-(3,4-dimethylphenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO2/c1-14-11-12-16(13-15(14)2)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(23)25/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCHDQBVFQXJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid](/img/structure/B2563451.png)

![N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B2563453.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563456.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2563457.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2563462.png)

![3-Methyl-7-[3-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)

![Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate](/img/structure/B2563464.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2563466.png)

![6-(2-methylbenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2563469.png)